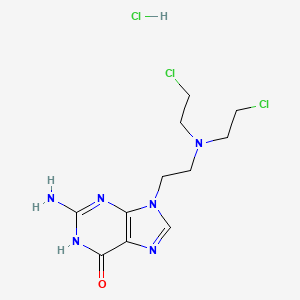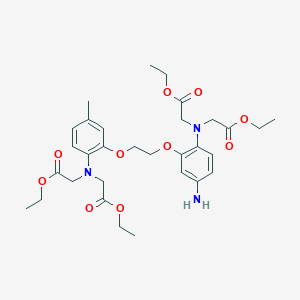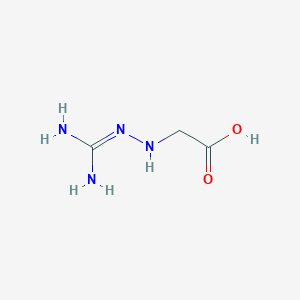
N,N,N-Triethylanilinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Triethylbenzenaminium bromide is a quaternary ammonium compound with a benzene ring substituted by three ethyl groups and a bromide ion. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N,N-Triethylbenzenaminium bromide can be synthesized through the quaternization of N,N,N-triethylbenzenamine with bromine. The reaction typically involves the use of an organic solvent such as ethanol or acetone, and the reaction is carried out under reflux conditions to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of N,N,N-Triethylbenzenaminium bromide involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Triethylbenzenaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or sodium chloride in aqueous or alcoholic solutions.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.
Major Products
Substitution Reactions: Yield products such as N,N,N-triethylbenzenaminium hydroxide or N,N,N-triethylbenzenaminium chloride.
Oxidation and Reduction: The products depend on the specific redox conditions applied.
Wissenschaftliche Forschungsanwendungen
N,N,N-Triethylbenzenaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and ion transport due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N,N,N-Triethylbenzenaminium bromide exerts its effects involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to changes in ion transport and cellular function. It may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N-Trimethylbenzenaminium bromide: Similar structure but with methyl groups instead of ethyl groups.
N,N,N-Triethylbenzenaminium chloride: Similar structure but with a chloride ion instead of a bromide ion.
N,N,N-Triethylbenzenaminium iodide: Similar structure but with an iodide ion instead of a bromide ion.
Uniqueness
N,N,N-Triethylbenzenaminium bromide is unique due to its specific combination of ethyl groups and bromide ion, which confer distinct chemical and physical properties. These properties make it particularly useful in certain applications, such as phase transfer catalysis and membrane studies, where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
61175-74-4 |
|---|---|
Molekularformel |
C12H20BrN |
Molekulargewicht |
258.20 g/mol |
IUPAC-Name |
triethyl(phenyl)azanium;bromide |
InChI |
InChI=1S/C12H20N.BrH/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HMJWAKCBJWAMPL-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)C1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({1-[(Morpholin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12938555.png)




![4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide](/img/structure/B12938591.png)


![Ethyl 4-cyclopropyl-2-(2-{2-[(propan-2-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamido)thiophene-3-carboxylate](/img/structure/B12938610.png)




